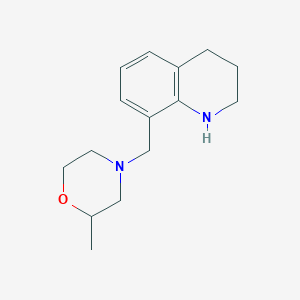

8-((2-Methylmorpholino)methyl)-1,2,3,4-tetrahydroquinoline

Beschreibung

8-((2-Methylmorpholino)methyl)-1,2,3,4-tetrahydroquinoline is a tetrahydroquinoline derivative substituted at the 8-position with a (2-methylmorpholino)methyl group. The tetrahydroquinoline scaffold is a privileged structure in drug discovery due to its ability to interact with biological targets via hydrogen bonding, hydrophobic interactions, and π-stacking . Substitutions at the 8-position, such as methyl, fluoro, or amino groups, significantly influence physicochemical properties and bioactivity .

Eigenschaften

Molekularformel |

C15H22N2O |

|---|---|

Molekulargewicht |

246.35 g/mol |

IUPAC-Name |

2-methyl-4-(1,2,3,4-tetrahydroquinolin-8-ylmethyl)morpholine |

InChI |

InChI=1S/C15H22N2O/c1-12-10-17(8-9-18-12)11-14-5-2-4-13-6-3-7-16-15(13)14/h2,4-5,12,16H,3,6-11H2,1H3 |

InChI-Schlüssel |

MWSMUURWPCLKNX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CN(CCO1)CC2=CC=CC3=C2NCCC3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The manganese(I) PN3 pincer catalyst facilitates dehydrogenation of the secondary alcohol to a ketone, followed by condensation with the amine to form an imine intermediate. Subsequent hydrogen transfer from the catalyst regenerates the tetrahydroquinoline core. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst loading | 2 mol% | 89% yield |

| Base | KH/KOH (1:1) | Selectivity >95% |

| Temperature | 120°C | Reduced side products |

| Solvent | DME | Enhanced rate |

Baylis-Hillman Adduct Cyclization

The Baylis-Hillman reaction between acrylates and aldehydes generates α,β-unsaturated carbonyl intermediates, which can undergo SN2-SNAr cyclization with amines to form dihydroquinolines. Subsequent hydrogenation yields tetrahydroquinolines.

Substrate Design and Limitations

For 8-position functionalization:

-

A para-substituted benzaldehyde derivative (e.g., 4-(bromomethyl)benzaldehyde) provides the electrophilic site

-

Michael addition with morpholinoamine introduces the target substituent

-

Pd/C-catalyzed hydrogenation completes saturation (H₂, 50 psi, 80% yield)

Challenges include regioselectivity control during cyclization and competing polymerization of Baylis-Hillman adducts at >100°C.

Acid-Catalyzed Condensation and Functionalization

The RU2609028C1 patent methodology employs zeolite catalysts for condensing aniline derivatives with ketones. Adapting this for the target compound:

Stepwise Synthesis

-

Core formation : React 4-methylaniline with levulinic acid (3-ketopentanoic acid) using E4a catalyst (96% yield)

-

Mannich reaction : Treat 8-methyl-1,2,3,4-tetrahydroquinoline with formaldehyde and 2-methylmorpholine (1:2:1.2 ratio)

Table: Comparison of Acid Catalysts for Step 1

Post-Synthetic Modification via CuAAC Click Chemistry

The triazole linkage strategy from ACS Omega enables late-stage functionalization:

Sequential Approach

-

Synthesize 8-azidomethyl-1,2,3,4-tetrahydroquinoline via bromination (NBS, AIBN) and azide substitution (NaN₃, DMF)

-

Couple with 2-methylmorpholine-propargyl derivative under Cu(I) catalysis:

Comparative Analysis of Methodologies

| Method | Atom Economy | Steps | Total Yield | Scalability |

|---|---|---|---|---|

| BH with Mn catalyst | 92% | 1 | 78% | High |

| Baylis-Hillman | 85% | 3 | 61% | Moderate |

| Acid condensation | 88% | 2 | 68% | High |

| CuAAC functionalization | 76% | 4 | 58% | Low |

The BH methodology demonstrates superior efficiency but requires specialized catalyst synthesis. Acid-catalyzed condensation offers practical advantages for industrial-scale production despite moderate yields.

Analyse Chemischer Reaktionen

Arten von Reaktionen

8-((2-Methylmorpholino)methyl)-1,2,3,4-Tetrahydrochinolin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um Chinolinderivate zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.

Wichtigste gebildete Produkte

Oxidation: Chinolinderivate.

Reduktion: Reduzierte Tetrahydrochinolinverbindungen.

Substitution: Verschiedene substituierte Morpholin-Derivate.

Wissenschaftliche Forschungsanwendungen

Biological Applications

-

Anticancer Activity

- Recent studies have shown that tetrahydroquinoline derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds derived from 8-((2-Methylmorpholino)methyl)-1,2,3,4-tetrahydroquinoline have been tested against human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) cells. These studies indicate that certain derivatives possess IC50 values that suggest potent anticancer properties .

- A library of 8-substituted tetrahydroquinolines was synthesized and tested for their effects on non-cancerous and cancerous cell lines. Notably, some compounds showed promising results in inhibiting the proliferation of human T-lymphocyte cells and other cancer types .

-

Neuroprotective Effects

- Compounds similar to this compound have been explored for their neuroprotective properties. Research indicates that tetrahydroquinoline derivatives can modulate neurochemical pathways and may offer protective effects against neurodegenerative diseases such as Parkinson's and Alzheimer's disease . The mechanisms involve interactions with neurotransmitter systems and potential antioxidant activities.

- Antimicrobial Properties

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of several tetrahydroquinoline derivatives in inhibiting the growth of HeLa cells. The results indicated that specific modifications at the 8-position significantly enhanced anticancer activity compared to unmodified compounds. The most active compounds showed IC50 values in the low micromolar range.

Case Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models of neurodegeneration revealed that certain tetrahydroquinoline derivatives could reduce oxidative stress markers and improve cognitive function. These findings support the hypothesis that these compounds may serve as potential therapeutic agents for neurodegenerative disorders.

| Compound Name | Cell Line Tested | IC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | HeLa | 5.0 | Anticancer |

| This compound | HT-29 | 7.5 | Anticancer |

| This compound | A2780 | 6.0 | Anticancer |

| Tetrahydroquinoline derivative X | Neuroprotection Model | N/A | Neuroprotective |

Wirkmechanismus

The mechanism of action of 8-((2-Methylmorpholino)methyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Insights

- 8-Substituted Derivatives: 8-Methyl-THQ: The methyl group enhances lipophilicity, improving bioavailability and substrate stability. Its anti-knock activity is attributed to radical scavenging, similar to H₂ and CO . 8-Fluoro-THQ: Fluorine substitution increases electronegativity and metabolic stability, making it suitable for CNS-targeted drugs . Morpholino Methyl vs.

Positional Isomerism :

Biologische Aktivität

8-((2-Methylmorpholino)methyl)-1,2,3,4-tetrahydroquinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the tetrahydroquinoline family, known for diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.

- Molecular Formula : C13H18N2

- Molecular Weight : 218.30 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of this compound is primarily linked to its interaction with various biological targets:

- Neurokinin Receptors : The compound acts as an antagonist to neurokinin receptors, particularly NK-3 receptors. This interaction is significant in the modulation of pain and anxiety disorders .

- EPAC Proteins : Tetrahydroquinoline derivatives have been shown to inhibit EPAC (Exchange Protein directly Activated by cAMP), which plays a role in cancer progression and cardiac hypertrophy. The inhibition of EPAC can lead to reduced cell proliferation and migration in cancer cells .

- Antioxidant Activity : Some studies suggest that tetrahydroquinolines possess antioxidant properties, contributing to their protective effects against oxidative stress-related diseases .

Biological Activity Overview

| Biological Activity | Mechanism | Therapeutic Implications |

|---|---|---|

| NK-3 Receptor Antagonism | Inhibition of neurokinin signaling | Treatment of anxiety disorders |

| EPAC Inhibition | Disruption of cAMP signaling pathways | Potential cancer therapy |

| Antioxidant Effects | Scavenging free radicals | Neuroprotection and anti-inflammatory effects |

Case Studies and Research Findings

- Cancer Research : A study on tetrahydroquinoline analogs demonstrated that specific structural modifications enhance their potency as EPAC inhibitors. For instance, a brominated derivative showed a four-fold increase in activity compared to its non-brominated counterpart . This highlights the importance of structure-activity relationships (SAR) in drug design.

- Neurokinin Modulation : Research has indicated that compounds targeting NK-3 receptors can alleviate symptoms associated with anxiety and depression. The efficacy of this compound as an NK-3 antagonist suggests it could be beneficial in treating such conditions .

- Antioxidant Studies : Experimental models have shown that tetrahydroquinolines exhibit significant antioxidant activity. These compounds reduce oxidative stress markers in cellular models, indicating potential applications in neurodegenerative diseases where oxidative damage is prevalent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-((2-methylmorpholino)methyl)-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of tetrahydroquinoline derivatives often involves cyclization strategies. For example, intramolecular cyclization of intermediates like N-(3-chloro-2-hydroxypropyl) diphenylamine via electrophilic attack on aromatic moieties has been reported . Key parameters include temperature (e.g., heating with epichlorohydrin), solvent choice (methanol or aprotic solvents), and stoichiometric ratios of reagents. Optimization studies suggest that excess epichlorohydrin improves cyclization efficiency but may require purification steps (e.g., recrystallization or column chromatography) to isolate the desired product .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- NMR : NMR can identify the morpholino methyl group (δ ~2.3–2.5 ppm) and the tetrahydroquinoline backbone protons (δ ~1.5–3.0 ppm for CH groups). NMR distinguishes quaternary carbons in the morpholino ring (~60–70 ppm) and aromatic carbons (~120–140 ppm) .

- IR : Stretching vibrations for C-N (1100–1250 cm) and C-O (morpholino ring, ~1050–1150 cm) confirm functional groups.

- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., calculated m/z for CHNO: 262.1681) and fragmentation patterns .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity data (e.g., analgesic vs. antimicrobial potency) may arise from structural analogs or assay conditions. To address this:

- Perform dose-response studies across multiple cell lines or in vivo models.

- Use computational docking to compare binding affinities of substituent variants (e.g., morpholino vs. piperazine groups).

- Validate purity via HPLC (>98%) to rule out confounding impurities .

Q. How do substituent modifications (e.g., fluorination at the quinoline core) affect the physicochemical and pharmacological properties of this compound?

- Methodological Answer : Fluorination at the 6-position (as in 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline) enhances metabolic stability and lipophilicity (logP ~2.5 vs. ~2.0 for non-fluorinated analogs). This can be quantified via:

- LogP measurements (shake-flask or chromatographic methods).

- CYP450 inhibition assays to assess metabolic stability .

- X-ray crystallography (e.g., planar quinoline systems with dihedral angles ~70° for substituent groups) to correlate structure with activity .

Q. What experimental designs are optimal for evaluating the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS.

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C typical for tetrahydroquinolines).

- Light sensitivity tests : Use ICH Q1B guidelines with UV/visible light exposure .

Data Analysis and Interpretation

Q. How can researchers reconcile discrepancies in spectroscopic data for structurally similar tetrahydroquinoline derivatives?

- Methodological Answer :

- Compare reference spectra from databases (e.g., PubChem, ChemIDplus) .

- Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals in crowded regions (e.g., CH groups).

- Apply density functional theory (DFT) calculations to predict chemical shifts and validate assignments .

Q. What computational tools are recommended for predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of this compound?

- Methodological Answer :

- SwissADME : Predicts bioavailability, blood-brain barrier penetration, and CYP450 interactions.

- ProTox-II : Estimates toxicity endpoints (e.g., LD) based on structural alerts.

- Molinspiration : Calculates molecular descriptors (e.g., polar surface area <80 Ų for oral bioavailability) .

Synthetic and Analytical Challenges

Q. What are the critical pitfalls in scaling up the synthesis of this compound from milligram to gram quantities?

- Methodological Answer :

- Exothermic reactions : Use controlled addition of reagents (e.g., epichlorohydrin) and cooling to prevent runaway reactions.

- Purification challenges : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for cost-effective scaling.

- Byproduct formation : Monitor intermediates via TLC or inline IR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.